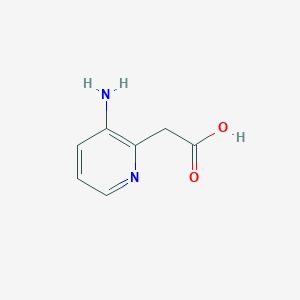

2-(3-Aminopyridin-2-yl)acetic acid

Description

BenchChem offers high-quality 2-(3-Aminopyridin-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Aminopyridin-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-aminopyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-2-1-3-9-6(5)4-7(10)11/h1-3H,4,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRPQJISCIAKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507849 | |

| Record name | (3-Aminopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80352-63-2 | |

| Record name | (3-Aminopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(3-Aminopyridin-2-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 2-(3-aminopyridin-2-yl)acetic acid. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a putative synthetic pathway and predicted characterization data based on established chemical principles and spectroscopic data from analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the exploration of this molecule for potential applications in medicinal chemistry and drug development.

Introduction

Aminopyridine derivatives are a critical class of heterocyclic compounds that form the core of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities stem from their ability to act as bioisosteres of endogenous purines and pyrimidines, enabling them to interact with a wide range of biological targets. The introduction of an acetic acid moiety to the aminopyridine scaffold, as in 2-(3-aminopyridin-2-yl)acetic acid, offers intriguing possibilities for developing novel therapeutic agents. The carboxylic acid group can participate in hydrogen bonding and salt formation, potentially enhancing solubility and facilitating interactions with biological receptors. This guide outlines a proposed synthetic route and the expected analytical characterization of this promising compound.

Proposed Synthesis

A plausible synthetic route for 2-(3-aminopyridin-2-yl)acetic acid is proposed, commencing from commercially available 2-chloro-3-nitropyridine. This multi-step synthesis involves the introduction of the acetic acid side chain via a Grignard reaction followed by carboxylation, and subsequent reduction of the nitro group to the desired amine.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 2-(3-aminopyridin-2-yl)acetic acid.

Experimental Protocols

Step 1: Synthesis of 2-(3-Nitropyridin-2-yl)acetic acid

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF to initiate the Grignard reaction. Maintain the reaction mixture at reflux until the magnesium is consumed.

-

Carboxylation: Cool the resulting Grignard reagent to -78 °C and bubble dry carbon dioxide gas through the solution for 2-3 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and acidify with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-(3-nitropyridin-2-yl)acetic acid.

Step 2: Synthesis of 2-(3-Aminopyridin-2-yl)acetic acid

-

Nitro Group Reduction: Dissolve the crude 2-(3-nitropyridin-2-yl)acetic acid (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Adjust the pH of the remaining aqueous solution to 7-8 with a saturated sodium bicarbonate solution to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-(3-aminopyridin-2-yl)acetic acid.

Characterization

The structure and purity of the synthesized 2-(3-aminopyridin-2-yl)acetic acid would be confirmed using a combination of spectroscopic and analytical techniques. The following section details the expected characterization data.

Characterization Workflow

Caption: Workflow for the characterization of the final product.

Predicted Quantitative Data

The following table summarizes the predicted quantitative data for 2-(3-aminopyridin-2-yl)acetic acid based on its chemical structure and data from analogous compounds.

| Parameter | Predicted Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Melting Point | 210-215 °C (decomposition)[1] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.85 (dd, J=4.4, 1.6 Hz, 1H, H-6), 7.10 (dd, J=8.0, 1.6 Hz, 1H, H-4), 6.85 (dd, J=8.0, 4.4 Hz, 1H, H-5), 5.50 (s, 2H, NH₂), 3.60 (s, 2H, CH₂), 12.50 (br s, 1H, COOH) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 172.5 (C=O), 155.0 (C-2), 145.0 (C-6), 138.0 (C-3), 123.0 (C-4), 118.0 (C-5), 40.0 (CH₂) |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H and O-H stretching), 3050 (aromatic C-H stretching), 2950 (aliphatic C-H stretching), 1710 (C=O stretching), 1620 (N-H bending), 1580, 1470 (aromatic C=C stretching) |

| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for C₇H₉N₂O₂⁺ [M+H]⁺: 153.0664, Found: 153.066X |

Detailed Methodologies for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight and elemental composition.

-

Melting Point (MP) Analysis: The melting point would be determined using a capillary melting point apparatus and would be uncorrected.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound would be assessed by reverse-phase HPLC using a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of 2-(3-aminopyridin-2-yl)acetic acid. The proposed synthetic route is based on well-established organic transformations, and the predicted characterization data offer a benchmark for researchers to verify the identity and purity of the synthesized compound. The availability of this molecule will enable further investigation into its biological activities and potential as a scaffold for the development of new therapeutic agents. Future work should focus on the experimental validation of the proposed synthesis and a thorough evaluation of the compound's pharmacological profile.

References

Technical Guide: Physicochemical Properties of 2-(3-aminopyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an overview of the key physicochemical properties of 2-(3-aminopyridin-2-yl)acetic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on predicted values and established experimental protocols for determining these essential parameters. The methodologies detailed herein are standard in the pharmaceutical industry and are provided to guide researchers in the characterization of this and similar molecules. Understanding these properties is critical for the advancement of drug discovery and development programs.

Introduction

2-(3-aminopyridin-2-yl)acetic acid is a substituted pyridine derivative. The physicochemical properties of such a molecule are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide outlines the importance of key properties, presents available data, and describes the experimental procedures for their determination.

Physicochemical Properties

A summary of the available and predicted physicochemical data for 2-(3-aminopyridin-2-yl)acetic acid is presented below. It is important to note that specific experimental values for melting point, boiling point, pKa, and aqueous solubility were not found in the reviewed literature. For comparative purposes, data for a related isomer, 2-(2-aminopyridin-3-yl)acetic acid, is included where available.

Table 1: Summary of Physicochemical Data for 2-(3-aminopyridin-2-yl)acetic acid and a Related Isomer

| Property | 2-(3-aminopyridin-2-yl)acetic acid (Predicted/Not Available) | 2-(2-aminopyridin-3-yl)acetic acid (CAS: 101860-97-3) |

| Molecular Formula | C₇H₈N₂O₂ | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol | 152.15 g/mol [1] |

| Melting Point | Not Available | 219-221.5 °C (decomposition)[2] |

| Boiling Point | Not Available | 379.2±27.0 °C (Predicted) |

| pKa | Not Available | Not Available |

| Aqueous Solubility | Not Available | Not Available |

| LogP | Not Available | Not Available |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination

The melting point is a critical indicator of purity.[3] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[3]

Methodology: Capillary Melting Point Determination [3][4]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[4][5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[3]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point.[6]

pKa Determination

The acid dissociation constant (pKa) is crucial as it dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.[7]

Methodology: Potentiometric Titration [8][9]

-

Solution Preparation: A solution of the compound is prepared at a known concentration, typically around 1 mM.[8][9] The ionic strength of the solution is kept constant using an electrolyte like KCl.[8]

-

Titration: The solution is placed in a reaction vessel with a calibrated pH electrode and a magnetic stirrer.[8][9] A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small increments.[8][9]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[8][9]

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this curve corresponds to the pKa of the ionizable group.[8][9] The experiment should be repeated at least three times to ensure reproducibility.[8][9]

Aqueous Solubility Determination

Aqueous solubility is a key determinant of a drug's bioavailability. Low solubility can be a major hurdle in drug development.[10][11] Both kinetic and thermodynamic solubility are important parameters.

Methodology: Shake-Flask Method for Thermodynamic Solubility [10][12]

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing an aqueous buffer of a specific pH.

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[12]

-

Sample Processing: The resulting suspension is filtered or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC/MS).[10][12] This concentration represents the thermodynamic solubility at that specific pH and temperature.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the initial physicochemical characterization of a new chemical entity.

Caption: Workflow for Physicochemical Characterization.

Interrelationship of Physicochemical Properties in Drug Development

This diagram shows the logical relationship between key physicochemical properties and their impact on the drug development process.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-(2-氨基吡啶-3-基)乙酸 | 101860-97-3 [m.chemicalbook.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. researchgate.net [researchgate.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Aqueous Solubility Assay | Bienta [bienta.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to 2-(3-aminopyridin-2-yl)acetic acid (CAS number 80352-63-2)

Disclaimer: Publicly available scientific and technical data for 2-(3-aminopyridin-2-yl)acetic acid (CAS 80352-63-2) is limited. This guide compiles the available information from commercial suppliers and provides a general overview based on related compounds. Researchers should validate this information through their own experimental work.

Introduction

2-(3-aminopyridin-2-yl)acetic acid is a heterocyclic compound belonging to the family of aminopyridine carboxylic acids. Its structure, featuring a pyridine ring substituted with both an amino group and an acetic acid moiety, suggests its potential as a versatile building block in medicinal chemistry and materials science. The specific arrangement of these functional groups in the 2- and 3-positions of the pyridine ring can impart unique chemical and biological properties. This document aims to provide a comprehensive overview of the available technical information for this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 80352-63-2 | Commercial Suppliers[1][2] |

| Molecular Formula | C₇H₈N₂O₂ | Commercial Suppliers[1][2] |

| Molecular Weight | 152.15 g/mol | Commercial Suppliers[1][2] |

| Predicted Boiling Point | Data not available | N/A |

| Predicted Melting Point | Data not available | N/A |

| Predicted Solubility | Data not available | N/A |

Spectroscopic Data

Experimental spectroscopic data for 2-(3-aminopyridin-2-yl)acetic acid is not publicly available. Researchers interested in this compound would need to perform their own analytical characterization. Below are the types of spectra that would be crucial for structure confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would provide information on the chemical environment of the hydrogen atoms, confirming the substitution pattern on the pyridine ring and the presence of the acetic acid and amino protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would show the number and types of carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: Would identify the characteristic vibrational frequencies of the functional groups, such as the C=O of the carboxylic acid, the N-H of the amine, and the C=N and C=C bonds of the pyridine ring.

-

MS (Mass Spectrometry): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

Synthesis

A specific, detailed experimental protocol for the synthesis of 2-(3-aminopyridin-2-yl)acetic acid is not described in the available literature. However, general synthetic strategies for aminopyridine carboxylic acids can be inferred from related syntheses. A plausible synthetic approach could involve the following conceptual steps:

Figure 1. Conceptual synthetic workflow for 2-(3-aminopyridin-2-yl)acetic acid.

Potential Synthetic Routes:

-

From a pre-functionalized pyridine: Starting with a pyridine ring already containing either the amino or the acetic acid precursor at the appropriate positions. For instance, a starting material like 2-chloro-3-nitropyridine could undergo nucleophilic substitution to introduce an acetate equivalent, followed by reduction of the nitro group.

-

Ring formation reactions: Constructing the substituted pyridine ring from acyclic precursors.

General Experimental Considerations for Synthesis of Aminopyridine Carboxylic Acids:

-

Protection of Functional Groups: The amino and carboxylic acid groups may require protection during certain reaction steps to prevent unwanted side reactions.

-

Purification: Purification of the final product and intermediates would likely involve techniques such as recrystallization or column chromatography.

-

Characterization: Thorough characterization of the synthesized compound using NMR, IR, and MS is essential to confirm its identity and purity.

Chemical Reactivity and Potential Applications

The bifunctional nature of 2-(3-aminopyridin-2-yl)acetic acid, possessing both a nucleophilic amino group and a carboxylic acid, makes it a valuable intermediate for further chemical modifications.

Figure 2. Potential chemical reactions of 2-(3-aminopyridin-2-yl)acetic acid.

Potential Applications in Drug Discovery:

The aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The presence of the acetic acid moiety provides a handle for forming amide bonds, a common linkage in drug molecules. Potential, though currently theoretical, applications could include its use as a building block for:

-

Enzyme Inhibitors: The carboxylic acid could interact with active sites of enzymes, while the aminopyridine core could provide further binding interactions.[3]

-

Receptor Ligands: The overall structure could be tailored to fit into the binding pockets of various receptors.

-

PROTACs and Molecular Glues: The functional groups could serve as points for linker attachment in targeted protein degradation technologies.

Biological Activity

There is no specific biological activity data reported for 2-(3-aminopyridin-2-yl)acetic acid in the public domain. Screening this compound against various biological targets would be the first step in identifying any potential therapeutic applications. A general workflow for such a screening process is outlined below.

Figure 3. General workflow for biological activity screening.

Conclusion

2-(3-aminopyridin-2-yl)acetic acid (CAS 80352-63-2) is a chemical compound with potential for applications in research and development, particularly in the fields of medicinal chemistry and materials science. However, a significant gap exists in the publicly available scientific literature regarding its detailed physicochemical properties, spectroscopic data, synthesis protocols, and biological activity. The information presented in this guide is based on limited data from commercial suppliers and general chemical principles. Researchers and drug development professionals are encouraged to perform their own comprehensive experimental evaluation to fully characterize this compound and explore its potential.

References

molecular structure of 2-(3-aminopyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

2-(3-aminopyridin-2-yl)acetic acid is a heterocyclic compound featuring a pyridine ring substituted with an amino group and an acetic acid group. The structural arrangement of these functional groups suggests potential for diverse chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of 2-(3-aminopyridin-2-yl)acetic acid

| Property | Value | Source |

| CAS Number | 80352-63-2 | --INVALID-LINK-- |

| Molecular Formula | C₇H₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 152.15 g/mol | --INVALID-LINK-- |

| SMILES | O=C(O)CC1=NC=CC=C1N | --INVALID-LINK-- |

| Storage | Sealed in dry, 2-8°C | --INVALID-LINK-- |

Experimental Data

Synthesis

Detailed, peer-reviewed experimental protocols for the synthesis of 2-(3-aminopyridin-2-yl)acetic acid are not currently available in the surveyed literature. However, a plausible synthetic approach can be conceptualized based on established organic chemistry principles for the formation of substituted pyridines. A hypothetical synthetic workflow is presented below.

Disclaimer: The following diagram illustrates a theoretical synthetic pathway and is not based on a published experimental protocol for 2-(3-aminopyridin-2-yl)acetic acid. This is for illustrative purposes only.

Spectroscopic Data

No specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for 2-(3-aminopyridin-2-yl)acetic acid has been found in the public domain. Characterization of this molecule would be essential for confirming its identity and purity after synthesis.

Biological Activity and Signaling Pathways

Aminopyridine derivatives are known to exhibit a wide range of biological activities, and they are key components in many pharmaceutical compounds. However, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with 2-(3-aminopyridin-2-yl)acetic acid. Further research would be required to determine its potential pharmacological effects.

Conclusion and Future Directions

The information available for 2-(3-aminopyridin-2-yl)acetic acid is currently limited to its basic chemical properties. To fully understand the potential of this molecule for research and drug development, further studies are necessary. Key areas for future investigation include:

-

Development and optimization of a reliable synthetic protocol.

-

Comprehensive characterization using modern spectroscopic techniques.

-

Screening for biological activity across various assays to identify potential therapeutic applications.

-

If activity is found, subsequent studies to elucidate the mechanism of action and involved signaling pathways.

This technical data sheet will be updated as more information becomes publicly available.

An In-depth Technical Guide on the Spectroscopic Data of 2-(3-aminopyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(3-aminopyridin-2-yl)acetic acid (CAS No. 80352-63-2). Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. Detailed, standardized experimental protocols for obtaining these spectra are also provided to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists and professionals involved in drug discovery and development who may be working with this or related heterocyclic compounds.

Introduction

2-(3-aminopyridin-2-yl)acetic acid is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 3-position and an acetic acid group at the 2-position. This substitution pattern makes it an interesting building block for the synthesis of more complex molecules with potential pharmacological activities. The precise characterization of such molecules is fundamental for drug development, and spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process. This guide aims to fill the current data gap by providing a predictive analysis of the spectroscopic properties of this compound, alongside practical experimental methodologies.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(3-aminopyridin-2-yl)acetic acid. These predictions are derived from established principles of spectroscopy and by analogy to the known spectral data of related compounds, including 3-aminopyridine, 2-aminopyridine, pyridine-2-acetic acid, and other 2,3-disubstituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 2-(3-aminopyridin-2-yl)acetic acid

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Notes |

| ~7.8-8.0 | dd | 1H | H6 (Pyridine) | Downfield due to proximity to nitrogen and deshielding effects. |

| ~7.0-7.2 | dd | 1H | H4 (Pyridine) | Influenced by the amino and acetic acid groups. |

| ~6.7-6.9 | t | 1H | H5 (Pyridine) | Typical region for pyridine protons. |

| ~4.5-5.0 | br s | 2H | -NH₂ | Broad signal, chemical shift can vary with solvent and concentration. |

| ~3.6-3.8 | s | 2H | -CH₂- | Singlet for the methylene protons of the acetic acid group. |

| ~11-12 | br s | 1H | -COOH | Broad signal for the carboxylic acid proton, may exchange with D₂O. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 2-(3-aminopyridin-2-yl)acetic acid

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~172-174 | -COOH | Carbonyl carbon of the carboxylic acid. |

| ~155-157 | C2 (Pyridine) | Carbon bearing the acetic acid group. |

| ~145-147 | C6 (Pyridine) | Aromatic carbon adjacent to the ring nitrogen. |

| ~138-140 | C3 (Pyridine) | Carbon bearing the amino group. |

| ~122-124 | C4 (Pyridine) | Aromatic methine carbon. |

| ~118-120 | C5 (Pyridine) | Aromatic methine carbon. |

| ~40-42 | -CH₂- | Methylene carbon of the acetic acid group. |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-(3-aminopyridin-2-yl)acetic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (amino group) |

| 3300-2500 | Broad | O-H stretching (carboxylic acid) |

| ~1710 | Strong | C=O stretching (carboxylic acid dimer) |

| ~1620 | Medium | N-H bending (amino group) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1400 | Medium | O-H bending (carboxylic acid) |

| ~1300 | Medium | C-N stretching (aromatic amine) |

| ~1250 | Medium | C-O stretching (carboxylic acid) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-(3-aminopyridin-2-yl)acetic acid

| m/z | Ion | Notes |

| 152.06 | [M]⁺ | Molecular ion peak (for EI-MS). |

| 153.07 | [M+H]⁺ | Protonated molecule (for ESI-MS, positive ion mode). |

| 151.05 | [M-H]⁻ | Deprotonated molecule (for ESI-MS, negative ion mode). |

| 107.06 | [M-COOH]⁺ | Loss of the carboxylic acid group (45 Da). |

| 93.06 | [M-CH₂COOH]⁺ | Loss of the acetic acid side chain (59 Da). |

Molecular Formula: C₇H₈N₂O₂; Molecular Weight: 152.15 g/mol

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and MS data for a solid organic compound like 2-(3-aminopyridin-2-yl)acetic acid.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.

-

If the sample does not fully dissolve, it can be gently warmed or sonicated. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

The final solution depth in the NMR tube should be approximately 4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard parameters. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

FT-IR Spectroscopy Protocol (ATR Method)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal and press arm thoroughly after the measurement.

-

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system. A common solvent for ESI-MS is a mixture of water and acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.

-

Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulates.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Apply the appropriate ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature. These parameters should be optimized for the specific compound and solvent system.

-

Acquire the mass spectrum over a suitable m/z range.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

solubility and stability of 2-(3-aminopyridin-2-yl)acetic acid

An In-depth Technical Guide on the Solubility and Stability of 2-(3-aminopyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-(3-aminopyridin-2-yl)acetic acid, a heterocyclic compound with potential applications in pharmaceutical development. The solubility and stability of this molecule are paramount to its behavior as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life. This document outlines the key considerations, experimental methodologies, and data presentation for a thorough physicochemical characterization.

Physicochemical Properties: Solubility and Stability

The unique structure of 2-(3-aminopyridin-2-yl)acetic acid, featuring both a basic amino group on the pyridine ring and an acidic carboxylic acid moiety, suggests that its solubility will be highly dependent on pH. Understanding this relationship is crucial for predicting its behavior in the physiological pH range and for developing suitable formulations. Similarly, its stability under various environmental conditions will dictate its storage requirements and potential degradation pathways.

Solubility Profile

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature. For pharmaceutical applications, solubility in aqueous and organic media is of primary interest.

Table 1: Aqueous Solubility of 2-(3-aminopyridin-2-yl)acetic acid

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| 0.1 M HCl | 1.0 | 25 | Data not available | HPLC-UV |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Data not available | HPLC-UV |

| 0.1 M NaOH | 13.0 | 25 | Data not available | HPLC-UV |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Data not available | HPLC-UV |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Data not available | HPLC-UV |

Table 2: Solubility in Organic Solvents at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Data not available |

| Methanol | 5.1 | Data not available |

| Ethanol | 4.3 | Data not available |

| Acetonitrile | 5.8 | Data not available |

| Dichloromethane | 3.1 | Data not available |

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is its ability to resist chemical change or degradation under various conditions.

Table 3: Solid-State Stability of 2-(3-aminopyridin-2-yl)acetic acid

| Condition | Duration | Purity Change (%) | Degradants Formed |

| 40°C / 75% RH | 3 months | Data not available | Data not available |

| 60°C | 1 month | Data not available | Data not available |

| Photostability (ICH Q1B) | 1.2 million lux hours | Data not available | Data not available |

Table 4: Solution-State Stability of 2-(3-aminopyridin-2-yl)acetic acid at 25°C

| Condition | Duration | Percent Remaining | Major Degradants |

| pH 1.2 (0.1 M HCl) | 24 hours | Data not available | Data not available |

| pH 7.4 (PBS) | 24 hours | Data not available | Data not available |

| pH 9.0 (Borate Buffer) | 24 hours | Data not available | Data not available |

| 3% Hydrogen Peroxide | 24 hours | Data not available | Data not available |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and consistent data generation.

Aqueous Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: An excess of 2-(3-aminopyridin-2-yl)acetic acid is added to a known volume of the desired aqueous buffer in a sealed glass vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a 0.45 µm filter or centrifuged to separate the undissolved solid.

-

Quantification: A precise aliquot of the clear supernatant is taken, appropriately diluted, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Solid-State Stability Assessment

-

Sample Preparation: A known quantity of 2-(3-aminopyridin-2-yl)acetic acid is placed in appropriate containers (e.g., glass vials).

-

Stress Conditions: The samples are stored under controlled conditions of temperature and humidity (e.g., 40°C/75% RH, 60°C) as per the International Council for Harmonisation (ICH) guidelines. For photostability, samples are exposed to a defined light source.

-

Time Points: Samples are withdrawn at predetermined time intervals (e.g., 1, 3, 6 months).

-

Analysis: The purity of the compound is assessed using a stability-indicating HPLC method. The formation of any degradation products is monitored and quantified.

Visualizations

Diagrams are provided to illustrate key processes and relationships relevant to the physicochemical characterization of 2-(3-aminopyridin-2-yl)acetic acid.

Caption: Experimental workflow for physicochemical profiling.

Caption: Interrelationship of physicochemical properties.

Navigating the Acquisition and Application of 2-(3-Aminopyridin-2-yl)acetic Acid: A Technical Overview for Researchers

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the procurement and potential applications of the chemical compound 2-(3-aminopyridin-2-yl)acetic acid (CAS No. 80352-63-2). This document provides an overview of available suppliers, pricing considerations, and a discussion of its potential utility in scientific research, acknowledging the current limitations in publicly available data.

Summary of Key Information

| Compound Name | 2-(3-aminopyridin-2-yl)acetic acid |

| CAS Number | 80352-63-2 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Primary Use | Research and Development, Chemical Intermediate |

Sourcing and Procurement

A critical first step for any research endeavor is the reliable acquisition of starting materials. Several chemical suppliers list 2-(3-aminopyridin-2-yl)acetic acid in their catalogs. However, pricing is often not publicly available and typically requires a formal request for a quotation. Purity and available quantities are key factors that will influence cost. Researchers are advised to contact suppliers directly to obtain the most accurate and up-to-date information.

Table 1: Potential Suppliers of 2-(3-aminopyridin-2-yl)acetic acid

| Supplier | Website | Notes |

| BLDpharm | --INVALID-LINK-- | Lists the compound and provides contact information for inquiries.[1] |

| 2a biotech | --INVALID-LINK-- | Product listed, requires registration or login for price inquiry. |

| Amaybio | --INVALID-LINK-- | Lists the compound and provides contact information for sales. |

Note: This is not an exhaustive list, and availability may vary. Pricing is subject to change and is dependent on the quantity and purity required.

Physicochemical Properties and Safety

While a comprehensive, publicly available Certificate of Analysis (CoA) for 2-(3-aminopyridin-2-yl)acetic acid is not readily found, general safety information for related compounds provides some guidance. The ethyl ester of this compound, Ethyl 2-(3-aminopyridin-2-yl)acetate, is classified with hazard statements indicating it causes skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this and related compounds. A comprehensive Safety Data Sheet (SDS) should be requested from the supplier before handling the material.

Experimental Protocols: A Note on Data Scarcity

A thorough review of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis or biological application of 2-(3-aminopyridin-2-yl)acetic acid. The information available primarily pertains to isomeric or otherwise related aminopyridine derivatives.

In the absence of specific data, a hypothetical synthetic workflow for a related aminopyridine derivative is presented below for illustrative purposes. This is based on general synthetic methodologies for this class of compounds and should not be considered a validated protocol for the synthesis of 2-(3-aminopyridin-2-yl)acetic acid.

Figure 1. A generalized, hypothetical workflow for the synthesis of a pyridinylacetic acid derivative. This is a conceptual illustration and not a validated protocol for 2-(3-aminopyridin-2-yl)acetic acid.

Potential Biological Significance and Signaling Pathways

Aminopyridine scaffolds are prevalent in medicinal chemistry and have been investigated for a wide range of biological activities.[3] While no specific biological targets or signaling pathway interactions have been documented for 2-(3-aminopyridin-2-yl)acetic acid, its structural motifs suggest potential areas for investigation. For instance, aminopyridines are known to interact with various enzymes and receptors.

The following diagram illustrates a generic signaling pathway where a hypothetical aminopyridine derivative could act as an inhibitor of a kinase, a common target for this class of compounds. This is a generalized representation and is not based on experimental data for 2-(3-aminopyridin-2-yl)acetic acid.

Figure 2. A conceptual diagram of a generic kinase signaling pathway. This illustrates a potential, hypothetical mechanism of action for an aminopyridine derivative as a kinase inhibitor.

Conclusion and Future Directions

2-(3-aminopyridin-2-yl)acetic acid represents a chemical entity with potential for further exploration in various research and development settings. However, there is a notable lack of publicly available, detailed experimental data for this specific compound. This guide provides a starting point for sourcing the material and offers a contextual framework based on the broader class of aminopyridine derivatives. Future research efforts are needed to elucidate its synthetic pathways, characterize its physicochemical properties, and investigate its potential biological activities. Researchers are encouraged to publish their findings to contribute to the collective understanding of this and other under-characterized chemical compounds.

References

Safety and Handling of 2-(3-Aminopyridin-2-yl)acetic Acid: A Technical Guide

Disclaimer: This document provides a summary of available safety and handling information for 2-(3-aminopyridin-2-yl)acetic acid. Due to a lack of comprehensive safety and toxicological data for this specific compound, this guide is largely based on information available for the structurally similar compound, Ethyl 2-(3-aminopyridin-2-yl)acetate . Researchers and scientists are advised to handle this compound with caution and to conduct a thorough risk assessment before use.

This guide is intended for researchers, scientists, and drug development professionals. It summarizes key safety information, handling procedures, and disposal considerations.

Hazard Identification and Classification

Based on data for the ethyl ester surrogate, 2-(3-aminopyridin-2-yl)acetic acid is anticipated to be classified as a hazardous substance.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Pictogram:

Physical and Chemical Properties

| Property | Data |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Not Available |

| Odor | Not Available |

| pH | Not Available |

| Melting Point/Freezing Point | Not Available |

| Boiling Point and Boiling Range | Not Available |

| Flash Point | Not Available |

| Vapor Pressure | Not Available |

| Relative Density | Not Available |

| Solubility | Not Available |

| Partition Coefficient: n-octanol/water | Not Available |

| Auto-ignition Temperature | Not Available |

| Decomposition Temperature | Not Available |

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

3.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of handling.[1]

3.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[1]

3.3. Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid breathing dust, fumes, or vapors.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.

3.4. Storage Conditions:

-

Store in a tightly closed container.[1]

-

Keep in a cool, dry, and well-ventilated area.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.[1]

-

Store in a locked-up area.[1]

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[1] |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Wear appropriate personal protective equipment. Evacuate unnecessary personnel from the area.

-

Environmental Precautions: Prevent the material from entering drains or waterways.[1]

-

Methods for Cleaning Up: For solid spills, carefully sweep or vacuum up the material and place it into a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter the sewer system or waterways.[1]

Toxicological Information

Quantitative toxicological data for 2-(3-aminopyridin-2-yl)acetic acid is not available. The primary health effects are expected to be irritation of the skin, eyes, and respiratory tract.[1]

| Toxicological Endpoint | Data |

| Acute Toxicity | Not Available |

| Skin Corrosion/Irritation | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |

| Respiratory or Skin Sensitization | Not Available |

| Germ Cell Mutagenicity | Not Available |

| Carcinogenicity | Not Available |

| Reproductive Toxicity | Not Available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Not Available |

| Aspiration Hazard | Not Available |

Experimental Protocols and Signaling Pathways

General Laboratory Handling Workflow

The following diagram illustrates a general workflow for handling 2-(3-aminopyridin-2-yl)acetic acid in a laboratory setting, emphasizing safety and proper technique.

Caption: A generalized workflow for the safe handling of 2-(3-aminopyridin-2-yl)acetic acid.

References

An In-depth Technical Guide to Isomeric Forms of Aminopyridine Acetic Acid for Researchers and Drug Development Professionals

Introduction

Aminopyridine acetic acids represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. As derivatives of aminopyridine, they possess a bifunctional nature, incorporating both a basic amino group and an acidic carboxylic acid moiety attached to a pyridine ring. This unique structural arrangement imparts a range of physicochemical properties and biological activities, making them versatile scaffolds for the development of novel therapeutic agents. The positional isomerism of the amino and acetic acid groups on the pyridine ring gives rise to a variety of structures, each with distinct electronic and steric properties that can profoundly influence their interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of various isomeric forms of aminopyridine acetic acid, intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties of Aminopyridine Acetic Acid Isomers

The physicochemical properties of aminopyridine acetic acid isomers are crucial for their pharmacokinetic and pharmacodynamic profiles. Key parameters such as molecular weight, pKa, solubility, and lipophilicity dictate their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as their ability to interact with target molecules. The following table summarizes the available quantitative data for several isomers.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |

| 2-(2-Aminopyridin-3-yl)acetic acid | 101860-97-3 | C₇H₈N₂O₂ | 152.15 | 0.0 | 2 | 4 | 2 |

| 2-(2-Aminopyridin-4-yl)acetic acid[1][2] | 887580-47-4 | C₇H₈N₂O₂ | 152.15[1][2] | -0.3[1][2] | 2[1] | 3[3] | 2[1][3] |

| 2-(3-Aminopyridin-2-yl)acetic acid | 80352-63-2 | C₇H₈N₂O₂ | 152.15 | - | - | - | - |

| 2-(3-Aminopyridin-4-yl)acetic acid | 878483-87-5 | C₇H₈N₂O₂ | 152.15 | - | - | - | - |

| 2-(4-Aminopyridin-2-yl)acetic acid | - | C₇H₈N₂O₂ | 152.15 | - | - | - | - |

| 2-(4-Aminopyridin-3-yl)acetic acid | - | C₇H₈N₂O₂ | 152.15 | - | - | - | - |

| 2-(5-Aminopyridin-2-yl)acetic acid | 415912-76-4 | C₇H₈N₂O₂ | 152.15 | - | - | - | - |

| 2-(5-Aminopyridin-3-yl)acetic acid | - | C₇H₈N₂O₂ | 152.15 | - | - | - | - |

| 2-(6-Aminopyridin-2-yl)acetic acid | 339195-51-6 | C₇H₈N₂O₂ | 152.15 | - | - | - | - |

| 2-(6-Aminopyridin-3-yl)acetic acid[4] | 39658-45-2 | C₇H₈N₂O₂ | 152.15[4] | - | - | - | - |

Synthesis of Aminopyridine Acetic Acid Isomers

The synthesis of aminopyridine acetic acid isomers can be approached through various synthetic routes, often involving multi-step processes. A common strategy involves the introduction of the acetic acid moiety or a precursor, such as an acetonitrile group, onto a pre-functionalized aminopyridine ring, followed by hydrolysis.

General Synthetic Workflow

A plausible and frequently utilized pathway for the synthesis of aminopyridine acetic acids involves the conversion of a corresponding aminopyridine acetonitrile. This precursor can be synthesized through methods such as the cyanation of a halomethyl aminopyridine or by more complex multi-component reactions. The final step is the hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocols

1. Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile (Precursor to 2-(2-Aminopyridin-3-yl)acetic acid)

This protocol outlines a plausible two-step synthesis starting from 2-amino-3-methylpyridine.[5]

Step 1: Bromination of 2-Amino-3-methylpyridine

-

Materials: 2-Amino-3-methylpyridine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 2-amino-3-methylpyridine in anhydrous CCl₄, add NBS and a catalytic amount of AIBN.

-

Reflux the reaction mixture under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-amino-3-(bromomethyl)pyridine.[5]

-

Step 2: Cyanation of 2-Amino-3-(bromomethyl)pyridine

-

Materials: 2-Amino-3-(bromomethyl)pyridine, Sodium cyanide (NaCN), Anhydrous Dimethyl sulfoxide (DMSO), Ethyl acetate, Water, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve the crude 2-amino-3-(bromomethyl)pyridine in anhydrous DMSO.

-

Add NaCN to the solution and stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(2-aminopyridin-3-yl)acetonitrile.[5]

-

2. Hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile to 2-(2-Aminopyridin-3-yl)acetic acid

This protocol describes the final step to obtain the target acetic acid derivative.

-

Materials: 2-(2-Aminopyridin-3-yl)acetonitrile, Concentrated sulfuric acid, Water, Sodium hydroxide solution.

-

Procedure:

-

Treat 2-(2-aminopyridin-3-yl)acetonitrile with a mixture of concentrated sulfuric acid and water.

-

Heat the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

-

After the reaction is complete, carefully pour the mixture onto ice and neutralize with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate to obtain the crude product, which can be further purified by recrystallization or chromatography.[6]

-

Biological Activities of Aminopyridine Acetic Acid Isomers

Derivatives of aminopyridine are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects.[7][8] The specific biological profile of each aminopyridine acetic acid isomer is dependent on its unique structure.

Antibacterial Activity

Several studies have highlighted the antibacterial potential of pyridine derivatives. The mechanism of action is often attributed to the disruption of the bacterial cell membrane.[9]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method to quantify the antibacterial activity of a compound.[1]

-

Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, Bacterial strains, Test compound stock solution (in DMSO), Positive control (known antibiotic), Negative control (broth only), Vehicle control (broth with DMSO).

-

Procedure:

-

Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum (0.5 McFarland standard).

-

Add the bacterial inoculum to each well.

-

Include positive, negative, and vehicle controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

-

Anticancer Activity

Pyridine-based compounds have been extensively investigated as potential anticancer agents. Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10][11]

-

Materials: Human cancer cell lines, Culture medium, 96-well plates, Test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

-

Enzyme Inhibition

The aminopyridine scaffold is a known pharmacophore that can interact with the active sites of various enzymes.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.[12][13]

-

Materials: Purified enzyme, Substrate for the enzyme, Inhibitor compound (aminopyridine acetic acid isomer), Buffer solution, Cofactors (if required), Microplate reader or spectrophotometer.

-

Procedure:

-

Prepare a buffer solution at the optimal pH for the enzyme.

-

Pre-incubate the enzyme with various concentrations of the inhibitor.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction rate by measuring the change in absorbance or fluorescence over time.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.[12]

-

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for aminopyridine acetic acid isomers are not extensively documented, the parent compound, 4-aminopyridine (4-AP), is known to be a potassium channel blocker. This action leads to prolonged action potentials, increased neurotransmitter release at synapses, and enhanced neuronal excitability.[14] It is plausible that aminopyridine acetic acid derivatives could exhibit similar or modulated activities on ion channels or other signaling molecules.

For instance, some pyridine derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR-2, which is a key mediator of angiogenesis. Inhibition of this pathway can be a valuable strategy in cancer therapy.

The isomeric forms of aminopyridine acetic acid represent a promising class of compounds for drug discovery and development. Their synthesis, while often requiring multi-step procedures, is achievable through established organic chemistry reactions. The limited availability of comprehensive physicochemical and biological data for all isomers highlights the need for further systematic investigation. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the biological activities of these compounds. Future studies focusing on elucidating their specific mechanisms of action and identifying their molecular targets will be crucial for unlocking their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-(2-Aminopyridin-4-yl)acetic acid | C7H8N2O2 | CID 29921676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. superchemistryclasses.com [superchemistryclasses.com]

- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

Methodological & Application

Application Notes and Protocols for 2-(3-Aminopyridin-2-yl)acetic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminopyridin-2-yl)acetic acid is a versatile bifunctional scaffold of significant interest in medicinal chemistry. Its unique arrangement of a pyridine ring, an amino group, and an acetic acid moiety provides multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. This document provides an overview of its applications in kinase inhibition, neurodegenerative disease research, and as an antimicrobial agent, complete with detailed, albeit theoretical, synthetic protocols and biological assay methodologies based on structurally related compounds. The data presented herein is derived from close structural analogs and should be considered representative.

I. Synthesis of 2-(3-Aminopyridin-2-yl)acetic Acid and Derivatives

While a specific, detailed experimental protocol for the synthesis of 2-(3-aminopyridin-2-yl)acetic acid is not extensively reported, a plausible synthetic route can be proposed based on established organic chemistry principles and published procedures for analogous compounds. The following protocol is a theoretical pathway and would require optimization.

Proposed Synthetic Protocol: Synthesis of 2-(3-Aminopyridin-2-yl)acetic Acid

This proposed synthesis starts from commercially available 3-amino-2-methylpyridine.

Step 1: Bromination of the Methyl Group

-

Materials: 3-amino-2-methylpyridine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 3-amino-2-methylpyridine in anhydrous CCl4 in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add NBS (1.1 equivalents) and a catalytic amount of AIBN.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-2-(bromomethyl)pyridine. This intermediate can be used in the next step without further purification.

-

Step 2: Cyanation

-

Materials: 3-amino-2-(bromomethyl)pyridine, Sodium cyanide (NaCN), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve the crude 3-amino-2-(bromomethyl)pyridine in anhydrous DMSO.

-

Add NaCN (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 30°C.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(3-aminopyridin-2-yl)acetonitrile.

-

Step 3: Hydrolysis to Carboxylic Acid

-

Materials: 2-(3-aminopyridin-2-yl)acetonitrile, Concentrated hydrochloric acid (HCl).

-

Procedure:

-

Add the crude 2-(3-aminopyridin-2-yl)acetonitrile to concentrated HCl.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-(3-aminopyridin-2-yl)acetic acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

II. Application in Kinase Inhibition

The aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. Derivatives of 2-(3-aminopyridin-2-yl)acetic acid can be synthesized to target the ATP-binding site of various kinases, making them valuable tools for cancer research and the development of targeted therapies.

Representative Data: Inhibition of Mitotic Kinases by 3-Aminopyridin-2-one Analogs

The following data is for 3-aminopyridin-2-one derivatives, which share a similar core structure with the target compound and are presented here as illustrative examples.[1]

| Compound | Target Kinase | % Inhibition at 100 µM |

| 1 (3-aminopyridin-2(1H)-one) | Aurora A | 58 |

| AKT2 | 77 | |

| 2 (3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one) | MPS1 | 95 |

| Aurora A | 85 | |

| 3 (3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one) | MPS1 | 98 |

| Aurora A | 92 |

Experimental Protocol: Kinase Inhibition Assay (Mobility Shift Assay)

This protocol is a general method for assessing the inhibitory activity of compounds against protein kinases.

-

Materials:

-

Kinase of interest (e.g., Aurora A, MPS1)

-

Fluorescently labeled peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds (dissolved in DMSO)

-

Stop solution (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% coating reagent, 10 mM EDTA)

-

Microtiter plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microtiter plate, add the kinase, fluorescently labeled peptide substrate, and the test compound to the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution.

-

The amounts of phosphorylated and unphosphorylated peptide are measured using a microfluidic chip-based electrophoresis system. The separation of the two peptides is based on a change in charge upon phosphorylation.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Kinase Inhibition Assay Workflow

III. Application in Neurodegenerative Diseases

The development of agents that can modulate neurotransmitter levels is a key strategy in the treatment of neurodegenerative diseases like Alzheimer's. The aminopyridine scaffold has been explored for its potential to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Representative Data: Acetylcholinesterase Inhibition by Pyridine Derivatives

The following data is for pyridine derivatives and is presented to illustrate the potential of the 2-(3-aminopyridin-2-yl)acetic acid scaffold in this therapeutic area.[2][3]

| Compound | Target | IC50 (µM) |

| Carbamate 8 | human AChE | 0.153 |

| Carbamate 11 | human BChE | 0.828 |

| 4-Amino-3-pyridyl N,N-dimethylcarbamate | Cholinesterase | 13.4 |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

-

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human source

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well microtiter plate

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).

-

Add the substrate (ATCI) and DTNB to all wells to initiate the reaction.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

AChE Inhibition Signaling Pathway

IV. Application as Antimicrobial Agents

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. The aminopyridine scaffold is present in several compounds with demonstrated antibacterial activity.

Representative Data: Antibacterial Activity of 2-Amino-3-cyanopyridine Derivatives

The following Minimum Inhibitory Concentration (MIC) values are for a structurally related 2-amino-3-cyanopyridine derivative and are provided as an example of the potential antibacterial efficacy.[1][4]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.039 |

| Bacillus subtilis | 0.039 |

| Bacillus cereus | 78 |

| Enterococcus faecalis | 78 |

| Micrococcus luteus | 78 |

| Listeria monocytogenes | 156 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

Materials:

-

Bacterial strains (e.g., S. aureus, B. subtilis)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Test compounds (dissolved in DMSO)

-

Standard antibiotic as a positive control (e.g., Gentamicin)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

-

Procedure:

-

Perform serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria and medium, no compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

MIC Assay Experimental Workflow

V. Conclusion

2-(3-Aminopyridin-2-yl)acetic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries targeting a range of biological pathways. The representative data and protocols provided in these application notes, based on closely related analogs, highlight its potential in the fields of oncology, neurodegenerative diseases, and infectious diseases. Further research is warranted to fully explore the therapeutic potential of derivatives of this versatile molecule. Researchers are encouraged to adapt and optimize the provided protocols for their specific experimental needs.

References

- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: 2-(3-aminopyridin-2-yl)acetic acid in the Synthesis of Bioactive Heterocycles

For Immediate Release:

Shanghai, China – December 27, 2025 – 2-(3-aminopyridin-2-yl)acetic acid is a key bifunctional building block for the synthesis of a variety of heterocyclic compounds, particularly fused pyrimidine systems. Its unique structure, featuring a reactive ortho-amino group and an acetic acid side chain on a pyridine ring, allows for the construction of diverse molecular architectures with significant potential in medicinal chemistry and drug discovery. This application note provides an overview of its utility, detailed experimental protocols for the synthesis of high-value pyrido[2,3-d]pyrimidine and dihydropyrido[2,3-b]pyrazine scaffolds, and insights into their biological applications as kinase inhibitors.

Application in Organic Synthesis

2-(3-aminopyridin-2-yl)acetic acid serves as a versatile precursor for the synthesis of various fused heterocyclic systems. The ortho-disposed amino and acetic acid functionalities are primed for cyclocondensation reactions with a range of electrophilic partners, leading to the formation of bicyclic and tricyclic scaffolds. These scaffolds are prevalent in numerous biologically active molecules.

One of the primary applications of this building block is in the synthesis of pyrido[2,3-d]pyrimidines . This core structure is found in a number of kinase inhibitors, highlighting its importance as a pharmacophore. By reacting 2-(3-aminopyridin-2-yl)acetic acid with appropriate cyclizing agents, researchers can access a library of substituted pyrido[2,3-d]pyrimidin-4-ones.

Furthermore, this building block can be utilized in the synthesis of dihydropyrido[2,3-b]pyrazines . These compounds also exhibit a range of biological activities and their synthesis from 2-(3-aminopyridin-2-yl)acetic acid provides a straightforward route to this important heterocyclic system.

Biological Significance of Derived Scaffolds